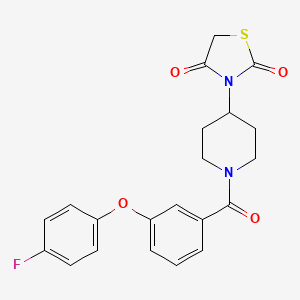

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative that falls under the category of thiazolidinediones, a class of compounds known for their biological activities, including antidiabetic and anticancer properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazolidinedione derivatives and their synthesis, structural characteristics, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of thiazolidinedione derivatives typically involves the cyclization of precursor molecules, often with the addition of mercapto acetic acid or other sulfur-containing reagents. For example, the synthesis of a benzothiazolyl derivative was achieved through the cyclization of an indolinone precursor with mercapto acetic acid . Similarly, the synthesis of 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives involved incorporating different N-substituted-1H-indole into thiazolidine-2,4-dione with a methylene bond . These methods suggest that the synthesis of this compound could also involve a cyclization step, possibly with a fluorophenoxybenzoyl-substituted piperidin as a starting material.

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives is often characterized using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, the structural determination of the indole-methylene-thiazolidinedione derivatives was performed using IR, 1H NMR, and high-resolution MS . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.

Chemical Reactions Analysis

Thiazolidinedione derivatives can form complexes with various metal ions, which can alter their chemical reactivity and biological activity. The paper on benzothiazolyl derivatives reported the formation of metal complexes with ions such as Cr (III), Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) . These complexes were characterized by spectroscopic methods and showed potential antibacterial activity. The ability to form metal complexes could be an important aspect of the chemical reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinedione derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 4-fluorophenoxy group could affect these properties. The biological activities of these compounds, such as antitumor and antibacterial effects, are often evaluated in vitro using assays like the MTT assay for antitumor activity or antibacterial studies against specific microorganisms . The compound may also exhibit similar biological activities, given its structural similarity to the compounds studied in the papers.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione have been synthesized and evaluated for their anticancer properties. For instance, thiazolidine-2,4-dione derivatives have been explored for their potential in inhibiting cancer cell growth, specifically against the MCF-7 human breast cancer cell line. The activity of these compounds indicates their potential in the development of new anticancer agents (N. Kumar & Sanjay K. Sharma, 2022).

Antimicrobial Activity

Thiazolidine-2,4-dione and its derivatives have also demonstrated significant antimicrobial activity. A study synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and tested them against various bacterial strains. These compounds showed good activity against gram-positive bacteria, highlighting their potential as a foundation for developing new antimicrobial agents (O. Prakash et al., 2011).

Inhibition of Platelet Aggregation

Research into 3-substituted-2,2-dimethyl-beta-amino acid derivatives, similar in structure to the compound , has revealed their effectiveness as inhibitors of human platelet aggregation. These findings suggest the potential therapeutic application of such compounds in antithrombotic treatments, especially during the acute phase of thrombotic events (Y. Hayashi et al., 1998).

DNA Topoisomerase I Inhibition

Thiazacridine derivatives, which share a structural motif with thiazolidine-2,4-dione, have been shown to inhibit DNA topoisomerase I activity, inducing apoptosis in cancer cells. This mechanism of action suggests the potential use of thiazolidine-2,4-dione derivatives in cancer therapy, offering a new approach to targeting cancer cell proliferation and survival (F. Barros et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been used as functionalized cereblon ligands for the development of thalidomide based protacs . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell cycle progression .

Mode of Action

It’s suggested that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been used in the development of protein degrader libraries . This suggests that the compound may influence protein degradation pathways, potentially leading to downstream effects on cellular processes such as cell growth and survival .

Pharmacokinetics

Similar compounds have been designed with the intent of modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile .

Result of Action

Based on its potential role in protein degradation pathways, it may influence cellular processes such as cell growth and survival .

properties

IUPAC Name |

3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S/c22-15-4-6-17(7-5-15)28-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-29-21(24)27/h1-7,12,16H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEQSXCIJQUGJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2503573.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503574.png)

![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)

![2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2503585.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)